1,2-Dichloro-3-ethyl-6-fluorobenzene

Description

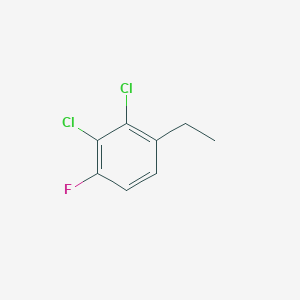

1,2-Dichloro-3-ethyl-6-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, an ethyl group at position 3, and a fluorine atom at position 4.

Properties

Molecular Formula |

C8H7Cl2F |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

2,3-dichloro-1-ethyl-4-fluorobenzene |

InChI |

InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4H,2H2,1H3 |

InChI Key |

OEOJIWSEPCYRFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound include:

Chlorination: Introduction of chlorine atoms to the benzene ring using chlorine gas or other chlorinating agents.

Fluorination: Introduction of a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.

Ethylation: Introduction of an ethyl group using ethylating agents like ethyl chloride or ethyl bromide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalysts: Use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.

Temperature Control: Maintaining specific temperatures to optimize reaction rates and product formation.

Purification: Techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:

Oxidation: Conversion of the ethyl group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the chlorine atoms to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Replacement of the chlorine or fluorine atoms with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Benzene derivatives with hydrogen replacing chlorine atoms.

Substitution Products: Benzene derivatives with various functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

1,2-Dichloro-3-ethyl-6-fluorobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-ethyl-6-fluorobenzene involves its interaction with molecular targets and pathways in chemical reactions. The compound exerts its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Substituents | Aromaticity | Key Functional Groups |

|---|---|---|---|

| This compound | Cl (1,2), C₂H₅ (3), F (6) | Yes | Halogens, Alkyl |

| 1,2-Dichloroethylene | Cl (1,2) | No | Alkene |

| 3-Chloro-6-methylpyridazine | Cl (3), CH₃ (6) | Yes (heterocyclic) | Nitrogen, Halogen |

Physicochemical Properties

- Boiling Point/Solubility : The ethyl group in this compound increases hydrophobicity compared to unsubstituted dichlorobenzenes, likely reducing aqueous solubility. In contrast, fluorinated analogs like 1,2-dichloro-4-fluorobenzene may have higher volatility due to smaller substituents.

- Reactivity: Fluorine’s strong electron-withdrawing effect meta to the ethyl group may deactivate the ring toward electrophilic substitution compared to non-fluorinated dichlorobenzenes.

Table 2: Application Comparison

| Compound | Primary Applications | Key Advantages |

|---|---|---|

| This compound | Agrochemical intermediates | Lipophilicity, stability |

| 1,2-Dichloroethylene | Industrial solvent | High volatility |

| 3-Chloro-6-hydroxypyridazine | Pharmaceutical synthesis | Heterocyclic reactivity |

Research Findings and Contradictions

- Synthetic Challenges : Introducing both ethyl and fluorine groups requires precise regioselective methods, unlike simpler dichloro compounds synthesized via direct halogenation.

- Environmental Impact : While 1,2-dichloroethylene is flagged for environmental persistence due to its volatile nature , the ethyl and fluorine groups in this compound may reduce volatility but increase bioaccumulation risks.

Biological Activity

1,2-Dichloro-3-ethyl-6-fluorobenzene is a chlorinated aromatic compound with significant implications in various biological and chemical contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H7Cl2F |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 372-88-1 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of chlorine and fluorine atoms enhances its lipophilicity, potentially leading to increased membrane permeability and bioavailability. This compound can interact with:

- Enzymes : It may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

- Receptors : Binding to various receptors could alter signaling pathways, affecting cellular responses.

Toxicological Studies

Research has indicated that chlorinated aromatic compounds can exhibit both toxic and beneficial effects depending on their concentration and exposure duration. For instance:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in human cell lines at elevated concentrations, leading to apoptosis through oxidative stress mechanisms .

Pharmacological Applications

This compound has been explored for its potential pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further drug development .

Case Studies

- Case Study on Environmental Impact :

- Case Study on Drug Metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.